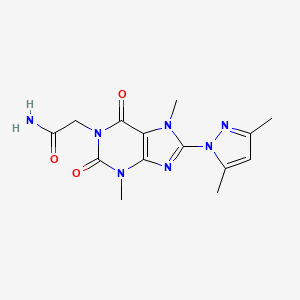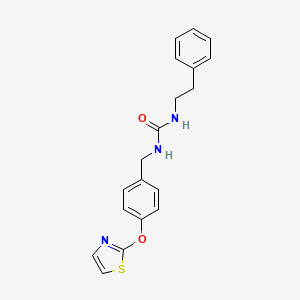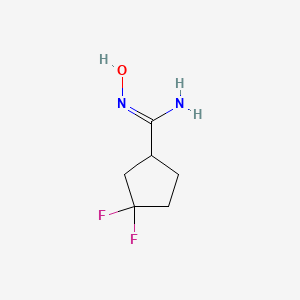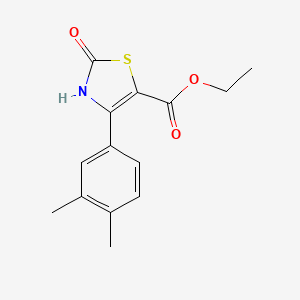
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide, commonly known as 'DPMA', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains, including medicine, agriculture, and environmental science. DPMA is a pyrimidine-based compound that belongs to the class of N-heterocyclic compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivatives and Structural Analyses
Research on heterocyclic derivatives, such as the study by Banfield et al. (1987), highlights the structural complexity and potential applications of pyrimidine compounds. The synthesis and X-ray structure determination of related compounds demonstrate the intricate relationships between chemical structure and potential functionalities, offering a foundation for further exploration in medicinal chemistry and material sciences Banfield, J., Fallon, G., & Gatehouse, B. M. (1987). Heterocyclic-Derivatives of Guanidine. VI. Australian Journal of Chemistry.
Radiosynthesis and Imaging Applications
The work by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a selective radioligand, illustrates the application of pyrimidine derivatives in developing tools for medical imaging, specifically positron emission tomography (PET). This research demonstrates how modifications to the pyrimidine core can lead to compounds with significant potential in diagnostic imaging, enhancing our understanding of various biological processes and diseases Dollé, F., Hinnen, F., Damont, A., et al. (2008). Journal of Labelled Compounds and Radiopharmaceuticals.
Anticancer Activity and Therapeutic Potential
Studies on pyrimidine analogues, like the research conducted by Su et al. (1986), delve into the synthesis of compounds with significant anticancer activity. By exploring novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reactions, researchers have unveiled potential therapeutic agents that exhibit promising in vitro and in vivo anticancer properties, highlighting the therapeutic versatility of pyrimidine derivatives Su, T., Huang, J. T., Burchenal, J., et al. (1986). Journal of medicinal chemistry.
Synthesis and Biological Activities
Research into the synthesis and biological activities of pyrimidine derivatives, as exemplified by the work of Beck and Gajewski (1976), showcases the methodological advancements in creating pyrimidine-based compounds. These studies provide a foundation for the development of new pharmaceuticals and contribute to the understanding of the biological mechanisms influenced by pyrimidine structures Beck, J. R., & Gajewski, R. (1976). Journal of Heterocyclic Chemistry.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-19(2)11-4-7-14-10(18-11)8-17-12(20)9-21-13-15-5-3-6-16-13/h3-7H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUOWQJGXYABNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2771044.png)
![6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2771046.png)
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)-](/img/structure/B2771049.png)
![7-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2771050.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2771052.png)
![N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2771053.png)



![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2771060.png)

![N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2771064.png)
